molecular formula C8H7BrN2 B184688 2-Amino-2-(4-bromophenyl)acetonitrile CAS No. 167024-66-0

2-Amino-2-(4-bromophenyl)acetonitrile

Cat. No.: B184688
CAS No.: 167024-66-0
M. Wt: 211.06 g/mol
InChI Key: LHCFHIRBHKYBFK-UHFFFAOYSA-N
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Description

2-Amino-2-(4-bromophenyl)acetonitrile is an organic compound with the molecular formula C8H7BrN2 It is a derivative of acetonitrile, where the hydrogen atoms are substituted with an amino group and a 4-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-2-(4-bromophenyl)acetonitrile can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzyl bromide with sodium cyanide in a solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then quenched with water and extracted with ethyl acetate to obtain the desired product .

Another method involves the reaction of 4-bromophenylacetonitrile with ammonia in the presence of a catalyst. This reaction typically occurs under mild conditions and yields this compound as the primary product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-bromophenyl)acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.

    Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.

Common Reagents and Conditions

    Sodium Cyanide: Used in the synthesis of the compound from 4-bromobenzyl bromide.

    Ammonia: Utilized in the conversion of 4-bromophenylacetonitrile to this compound.

    Catalysts: Various catalysts can be employed to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted acetonitrile derivatives, while oxidation and reduction reactions can produce oxides or amines, respectively.

Scientific Research Applications

2-Amino-2-(4-bromophenyl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-bromophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The amino group and the 4-bromophenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing biochemical processes and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-amino-2-(4-bromophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCFHIRBHKYBFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50478391
Record name 2-AMINO-2-(4-BROMOPHENYL)ACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50478391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167024-66-0
Record name 2-AMINO-2-(4-BROMOPHENYL)ACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50478391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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